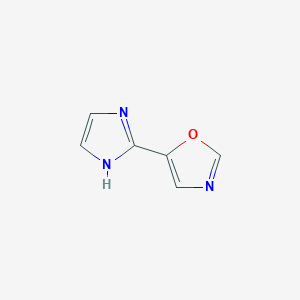

5-(1H-Imidazol-2-yl)oxazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H5N3O |

|---|---|

Molecular Weight |

135.12 g/mol |

IUPAC Name |

5-(1H-imidazol-2-yl)-1,3-oxazole |

InChI |

InChI=1S/C6H5N3O/c1-2-9-6(8-1)5-3-7-4-10-5/h1-4H,(H,8,9) |

InChI Key |

DZSZCWQLZQKHAR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(N1)C2=CN=CO2 |

Origin of Product |

United States |

Synthetic Methodologies and Complex Chemical Transformations of 5 1h Imidazol 2 Yl Oxazole and Its Derivatives

Evolution of Synthetic Strategies for Imidazolyl-Oxazole Architectures

The construction of imidazolyl-oxazole frameworks has evolved from multi-step sequences involving the separate synthesis of each heterocycle to more convergent and efficient strategies. This progression relies on the foundation of classical and contemporary methods for synthesizing the constituent oxazole (B20620) and imidazole (B134444) rings.

The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a common feature in many natural products and pharmacologically active compounds. tandfonline.com Synthetic methods have progressed from classical condensation reactions to modern metal-catalyzed processes.

Classical Methods:

Robinson-Gabriel Synthesis: This method involves the cyclization and dehydration of α-acylamino ketones to form 2,5-disubstituted oxazoles. pharmaguideline.comresearchgate.net Dehydrating agents such as sulfuric acid or phosphorus pentachloride are commonly used. pharmaguideline.com

Fischer Oxazole Synthesis: Discovered by Emil Fischer in 1896, this synthesis produces 2,5-disubstituted oxazoles from the reaction of cyanohydrins and aldehydes. researchgate.net

Bredereck Reaction: This approach yields 2,4-disubstituted oxazoles by reacting α-haloketones with amides. researchgate.netresearchgate.net

Erlenmeyer-Plöchl Reaction: This reaction involves the condensation of an N-acylglycine (like hippuric acid) with an aldehyde in the presence of acetic anhydride, leading to the formation of an azlactone (an oxazolone (B7731731) derivative), which can be a precursor to substituted oxazoles. researchgate.netresearchgate.net

Contemporary Methods:

Van Leusen Oxazole Synthesis: A widely used modern method for creating 5-substituted oxazoles from aldehydes and Tosylmethyl isocyanide (TosMIC). researchgate.netnih.gov The reaction proceeds via a [3+2] cycloaddition mechanism under basic conditions, offering a mild and efficient one-pot procedure. nih.gov This method has been adapted for solid-phase synthesis and for use with ionic liquids as solvents. nih.govorganic-chemistry.org

Metal-Catalyzed Cyclizations: Various transition metals, including gold, copper, and palladium, have been employed to catalyze the synthesis of oxazoles. Gold catalysis, for example, can be used in the reaction of N-propargylamides to form substituted oxazoles. organic-chemistry.org Copper-catalyzed reactions of α-diazoketones with amides provide 2,4-disubstituted oxazoles. tandfonline.comorganic-chemistry.org Palladium catalysts are used for direct arylation and alkenylation of the oxazole ring. organic-chemistry.org

Oxidative Cyclizations: These methods often use iodine or hypervalent iodine reagents like phenyliodine diacetate (PIDA) to promote the intramolecular cyclization of precursors such as enamides or N-styrylbenzamides. organic-chemistry.org These reactions are typically metal-free and proceed under mild conditions. organic-chemistry.org

Table 1: Comparison of Major Oxazole Synthesis Methods

| Method | Precursors | Key Reagents/Conditions | Substitution Pattern |

|---|---|---|---|

| Robinson-Gabriel | α-Acylamino ketones | Dehydrating agent (e.g., H₂SO₄) | 2,5-Disubstituted |

| Fischer | Cyanohydrins, Aldehydes | Acid catalyst | 2,5-Disubstituted |

| Bredereck | α-Haloketones, Amides | Heat | 2,4-Disubstituted |

| Van Leusen | Aldehydes, TosMIC | Base (e.g., K₂CO₃) | 5-Substituted |

| Metal-Catalyzed | N-propargylamides, α-diazoketones, etc. | Au, Cu, Pd catalysts | Varied |

| Oxidative Cyclization | Enamides, N-styrylbenzamides | Iodine, PIDA | Varied |

The imidazole ring is a fundamental component of several key biological molecules, including the amino acid histidine. pharmaguideline.com Its synthesis has been a subject of intense research, leading to a variety of powerful methodologies.

Classical Multi-Component Reactions:

Debus Synthesis: First reported in 1858, this method involves a one-pot reaction of a dicarbonyl compound (like glyoxal), an aldehyde, and ammonia (B1221849) to form a tri-substituted imidazole. pharmaguideline.com

Radiszewski Synthesis: This reaction synthesizes 2,4,5-triarylimidazoles from a 1,2-dicarbonyl compound, an aldehyde, and an excess of ammonia. mdpi.com It is recognized for its atomic economy, incorporating all atoms from the precursors into the final product. mdpi.com

Advanced Catalytic and Isocyanide-Based Methods:

Van Leusen Imidazole Synthesis: Analogous to the oxazole synthesis, this three-component reaction utilizes an aldimine and TosMIC to produce 1,5-disubstituted or 1,4,5-trisubstituted imidazoles. mdpi.comnih.gov The reaction is highly versatile and has been used in sequential reaction sequences to build fused bicyclic imidazole rings. mdpi.com

Metal-Catalyzed Syntheses: A range of metal catalysts have been developed for imidazole synthesis. researchgate.net Iron catalysts can be used to synthesize 1,2,5-trisubstituted imidazoles from amines and nitroolefins. researchgate.net Copper catalysts are effective for forming imidazoles from α-azido chalcones or from amidines and carboxylic acids. researchgate.net Rhodium catalysts can mediate the reaction of vinyl azides and nitriles. researchgate.net Heterogeneous catalysts like iron(III) chloride on silica (B1680970) (FeCl₃/SiO₂) have also been used for the solvent-free synthesis of multisubstituted imidazoles. rsc.org

Denitrogenative Transformation: Functionalized 1H-imidazoles can be synthesized via the denitrogenative transformation of 5-amino-1,2,3-triazoles, which proceeds through a proposed diazo intermediate. mdpi.com

Table 2: Overview of Advanced Imidazole Synthesis Methodologies

| Method | Precursors | Key Reagents/Conditions | Substitution Pattern |

|---|---|---|---|

| Debus Synthesis | Dicarbonyl, Aldehyde, Ammonia | Heat | Tri-substituted |

| Radiszewski Synthesis | 1,2-Dicarbonyl, Aldehyde, Ammonia | Heat | 2,4,5-Trisubstituted |

| Van Leusen Synthesis | Aldimine, TosMIC | Base (e.g., K₂CO₃) | 1,5-Disubstituted or 1,4,5-Trisubstituted |

| Metal-Catalyzed | Varied (e.g., amines, nitriles, azides) | Fe, Cu, Rh catalysts | Varied |

| Denitrogenative | 5-Amino-1,2,3-triazoles | Heat or catalyst | Varied |

Constructing the target 5-(1H-Imidazol-2-yl)oxazole molecule requires a strategy that sequentially or convergently assembles the two heterocyclic rings. While direct one-pot syntheses are rare, logical multi-step pathways can be designed based on the individual synthetic methods for each ring.

One prominent strategy involves first constructing a functionalized oxazole core, which is then elaborated to form the imidazole ring. thieme-connect.com For instance, a 5-substituted-2-(α-bromoacetyl)oxazole can serve as a key intermediate. This precursor can be synthesized via the cyclodehydration of an amide formed from an α-amino ketone and a suitable acid derivative. thieme-connect.com The resulting α-bromo ketone attached to the oxazole ring is then reacted with an amidine or a mixture of an aldehyde and ammonium (B1175870) acetate (B1210297) to construct the imidazole ring, yielding the final imidazolyl-oxazole architecture. thieme-connect.comnih.gov

An alternative conceptual approach involves the transformation of one heterocycle into another. For example, methods exist for the direct conversion of oxazoles into N-substituted imidazoles, often promoted by microwave irradiation in the presence of an amine. rsc.org While this typically replaces the oxazole oxygen with a nitrogen atom to form a single imidazole ring, a carefully designed oxazole precursor bearing a latent imidazole fragment could potentially be used in such a transformation to build the final linked structure.

Mechanistic Investigations of this compound Synthetic Pathways

Understanding the reaction mechanisms is crucial for optimizing existing synthetic routes and designing new ones. The formation of the imidazolyl-oxazole scaffold involves key cyclization and catalytic steps, each with distinct mechanistic underpinnings.

The formation of both oxazole and imidazole rings fundamentally relies on cyclization reactions, which involve the intramolecular formation of C-O or C-N bonds to close the ring.

Oxazole Ring Closure: In the Robinson-Gabriel synthesis, the mechanism involves an initial N-acylation of an α-amino ketone, followed by an acid-catalyzed intramolecular cyclization where the enol or enolate oxygen attacks the amide carbonyl. The final step is a dehydration to yield the aromatic oxazole ring. In the widely used van Leusen synthesis, the mechanism is initiated by the deprotonation of TosMIC. nih.gov The resulting anion attacks an aldehyde, and the intermediate alkoxide then attacks the isocyanide carbon to form an oxazoline (B21484) ring. researchgate.netnih.gov The final step is the base-mediated elimination of p-toluenesulfinic acid (TosH) to afford the 5-substituted oxazole. researchgate.netnih.gov

Imidazole Ring Closure: The classical Debus and Radiszewski syntheses proceed through a series of condensation and addition reactions. mdpi.com The mechanism is believed to involve the formation of a diimine intermediate from the dicarbonyl compound and ammonia. This intermediate then reacts with the aldehyde component, followed by cyclization and oxidation (aromatization) to furnish the imidazole ring. rsc.org In the synthesis of imidazoles from 5-amino-1,2,3-triazoles, the proposed mechanism involves a thermal or rhodium-catalyzed denitrogenation to form a vinyl carbene or a related diazo intermediate, which then undergoes cyclization. researchgate.netmdpi.com

Catalysis offers a powerful tool for enhancing the efficiency, selectivity, and scope of heterocyclic synthesis. Both Lewis/Brønsted acids and transition metals play vital roles in the synthesis of oxazole and imidazole precursors.

Acid Catalysis: Brønsted and Lewis acids are frequently used to activate substrates. For instance, in some imidazole syntheses, an acid catalyst can promote the formation of an imine intermediate, which is a key step in the cyclization process. researchgate.net In the Wallach synthesis of imidazoles, phosphorus oxychloride is used to activate an oxamide (B166460) for cyclization. pharmaguideline.com

Transition Metal Catalysis: Transition metals like copper, gold, palladium, and rhodium enable unique bond formations through distinct catalytic cycles.

Gold and Copper Catalysis: Gold and copper catalysts, being oxophilic and carbophilic, are effective in activating alkynes and diazocarbonyl compounds. organic-chemistry.org In the gold-catalyzed synthesis of oxazoles from N-propargylamides, the mechanism involves the gold-catalyzed 6-endo-dig azide-yne cyclization, followed by a [3+2] cycloaddition with external nitriles. organic-chemistry.orgresearchgate.net Copper carbenoids, generated from α-diazoketones, can react with amides in a [3+2] annulation to form oxazoles. organic-chemistry.orgresearchgate.net

Rhodium Catalysis: Rhodium catalysts are well-known for their ability to form metal carbenoids from diazo compounds. In some imidazole syntheses, a rhodium carbenoid is proposed to undergo insertion into a C-H or N-H bond as part of the ring-forming sequence. researchgate.net

Iron Catalysis: Iron catalysts, which are abundant and low-cost, can act as Lewis acids to activate substrates or participate in redox cycles. In an FeCl₃/SiO₂ catalyzed synthesis of imidazoles, the iron center likely coordinates to and activates carbonyl groups, facilitating the multi-component condensation reaction. rsc.org

By understanding these mechanistic principles, chemists can rationally design integrated synthetic pathways to complex molecules like this compound with greater control and efficiency.

Regioselective and Stereoselective Synthesis Considerations

The synthesis of this compound derivatives often requires careful consideration of regioselectivity and stereoselectivity to obtain the desired isomers. Regioselectivity, in this context, refers to the control of the relative positions of substituents on both the imidazole and oxazole rings. Stereoselectivity is crucial when chiral centers are present in the molecule, aiming for the synthesis of a specific enantiomer or diastereomer.

One-pot synthesis methodologies have been developed for the creation of imidazole-isoxazole hybrids, which share structural similarities with imidazolyl-oxazoles. These methods can yield specific regioisomers, and the resulting compounds have been evaluated for various biological activities. thesciencein.org For instance, the synthesis of novel achiral and chiral heterocyclic amino acid-like building blocks, specifically methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates, has been achieved through the reaction of β-enamino ketoesters with hydroxylamine (B1172632) hydrochloride. beilstein-journals.org The regiochemical outcome of such reactions is a critical aspect of the synthetic strategy.

Furthermore, regioselective synthesis has been a key focus in the preparation of various substituted imidazoles. For example, a method for the regiocontrolled synthesis of 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides has been reported, where the presence of a 2-hydroxyaryl group directs the reaction pathway. acs.org While not directly involving a this compound core, these strategies highlight the importance of directing groups in achieving regioselectivity in imidazole synthesis, a principle that can be applied to the synthesis of more complex structures.

Stereoselectivity is particularly relevant when the substituents on the imidazolyl-oxazole scaffold create chiral centers. A two-step synthesis of N-heterocyclic carbene (NHC) precatalysts has been described, involving the diastereoselective or enantioselective lithiation of pyrrolo[1,2-c]imidazol-3-ones. nih.gov This demonstrates the ability to control stereochemistry in imidazole-containing fused systems, a concept that is transferable to the synthesis of chiral this compound derivatives.

The table below summarizes key aspects of regioselective and stereoselective synthesis relevant to imidazolyl-oxazole systems.

| Aspect | Description | Example Application |

| Regioselectivity | Controlling the position of substituents on the heterocyclic rings. | One-pot synthesis of imidazole-isoxazole hybrids. thesciencein.org |

| Directing Groups | Utilizing functional groups to influence the regiochemical outcome of a reaction. | Use of a 2-hydroxyaryl group in the synthesis of substituted imidazoles. acs.org |

| Stereoselectivity | Controlling the three-dimensional arrangement of atoms in molecules with chiral centers. | Diastereoselective or enantioselective lithiation of pyrrolo[1,2-c]imidazol-3-ones. nih.gov |

| Chiral Building Blocks | Using enantiomerically pure starting materials to synthesize chiral target molecules. | Synthesis of chiral methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates. beilstein-journals.org |

Chemical Reactivity and Transformation Pathways of the this compound System

Electrophilic and Nucleophilic Reactivity Profiles of Oxazole and Imidazole Moieties

The presence of a pyridine-like nitrogen atom in both oxazole and imidazole rings deactivates them towards electrophilic attack compared to their carbocyclic aromatic counterparts. researchgate.netoxfordsciencetrove.com However, they exhibit distinct reactivity patterns.

Oxazole Ring:

Electrophilic Substitution: Electrophilic substitution on the oxazole ring is generally difficult unless activated by electron-donating groups. pharmaguideline.comslideshare.net When it does occur, the preferred site of attack is the C5 position, followed by C4. pharmaguideline.comkomorowski.edu.pl The C2 position is the most electron-deficient and least reactive towards electrophiles. pharmaguideline.com

Nucleophilic Attack: The C2 position of the oxazole ring is the most susceptible to nucleophilic attack, especially when the ring is activated by electron-withdrawing groups at C4 or when a good leaving group is present at C2. pharmaguideline.comwikipedia.org Nucleophilic attack can lead to ring cleavage rather than substitution. pharmaguideline.com Deprotonation at the C2 position is also facile for an oxazole with an unsubstituted 2-position. pharmaguideline.com

Basicity: Oxazoles are weak bases, with the conjugate acid of oxazole having a pKa of 0.8. wikipedia.org

Imidazole Ring:

Electrophilic Substitution: In contrast to oxazole, the imidazole ring is more reactive towards electrophiles. The preferential site for electrophilic substitution is the C5 position, followed by C4. komorowski.edu.pl The C2 position is generally not susceptible to electrophilic attack. komorowski.edu.pl

Nucleophilic Reactivity: The nitrogen atom at the 1-position (the pyrrole-type nitrogen) is a site of nucleophilic attack, particularly in N-alkylation reactions. komorowski.edu.pl

Basicity: Imidazoles are significantly more basic than oxazoles, with a pKa of approximately 7 for the conjugate acid. wikipedia.org

The following table provides a comparative overview of the reactivity of the oxazole and imidazole rings.

| Reactivity Type | Oxazole | Imidazole |

| Electrophilic Attack | Difficult, prefers C5 > C4. pharmaguideline.comkomorowski.edu.pl | More facile, prefers C5 > C4. komorowski.edu.pl |

| Nucleophilic Attack | Prefers C2, can lead to ring opening. pharmaguideline.comwikipedia.org | Less common on the ring carbons, N1 is a nucleophilic center. komorowski.edu.pl |

| Basicity (pKa of conjugate acid) | ~0.8 wikipedia.org | ~7 wikipedia.org |

Intramolecular and Intermolecular Cycloaddition Reactions Involving the Azole Rings

Both oxazole and imidazole rings can participate in cycloaddition reactions, which are powerful tools for the construction of more complex polycyclic systems.

The oxazole ring can act as a diene in Diels-Alder reactions, particularly when substituted with electron-donating groups. pharmaguideline.com These reactions, often referred to as intramolecular Diels-Alder reactions of oxazoles (IMDAO), have been extensively used in the synthesis of natural products and other heterocyclic intermediates. researchgate.net The cycloaddition of oxazoles with dienophiles like alkenes and alkynes can lead to the formation of pyridine (B92270) or furan (B31954) derivatives after the initial adduct undergoes further transformations. pharmaguideline.comwikipedia.org

While less common than for oxazoles, imidazoles can also undergo cycloaddition reactions. For instance, the Van Leusen imidazole synthesis involves a base-induced cycloaddition of tosylmethyl isocyanide (TosMIC) to aldimines. organic-chemistry.org This reaction proceeds through a stepwise cycloaddition to the polarized carbon-nitrogen double bond. organic-chemistry.org Intramolecular cycloadditions involving imidazole rings have also been explored, though to a lesser extent than their oxazole counterparts. researchgate.net

The development of intramolecular azide-alkyne cycloaddition (IAAC) reactions has provided a versatile route to fused 1,2,3-triazoles. mdpi.comeurekaselect.comnih.gov This "click chemistry" approach, while not directly involving oxazole or imidazole as the diene or dipolarophile, highlights the utility of intramolecular cycloadditions in heterocyclic synthesis and could potentially be adapted for imidazolyl-oxazole systems.

Ring-Opening and Rearrangement Processes in Imidazolyl-Oxazole Derivatives

The heterocyclic rings in imidazolyl-oxazole derivatives can undergo ring-opening and rearrangement reactions under various conditions. The oxazole ring, in particular, is susceptible to cleavage.

Oxidizing agents such as cold potassium permanganate (B83412) or ozone can open the oxazole ring. pharmaguideline.com Additionally, nucleophilic attack at the C2 position of the oxazole ring can lead to ring cleavage. pharmaguideline.com For example, 2-lithio-oxazoles, formed by deprotonation at C2, are unstable and can break down into open-chain isocyanides. pharmaguideline.com The opening of azole rings by reagents containing amino groups, such as amines and hydrazines, has also been documented. semanticscholar.org

A notable rearrangement reaction of oxazoles is the Cornforth rearrangement, a thermal process involving 4-acyloxazoles where the acyl residue and the C5 substituent exchange positions. wikipedia.orgtandfonline.com This type of rearrangement could potentially be applied to suitably substituted this compound derivatives.

Conversion of Oxazoles to Imidazoles and Related Heterocyclic Interconversions

A significant transformation in the chemistry of oxazoles is their conversion into imidazoles. This process offers a strategic advantage in diversity-oriented synthesis, as oxazoles can be considered as protected forms of imidazoles. rsc.org The conversion can be achieved by reacting the oxazole with an amine in the presence of an acid or under microwave irradiation. rsc.orgrsc.org This reaction typically involves the attack of the amine at the C2 position of an oxazolium intermediate, followed by ring opening, recyclization, and dehydration. rsc.org

The Van Leusen reaction provides a versatile method for the synthesis of both oxazoles and imidazoles from aldehydes or aldimines, respectively, using tosylmethyl isocyanide (TosMIC). wikipedia.orgyoutube.comnih.gov This highlights the close synthetic relationship between these two heterocycles. The Van Leusen imidazole synthesis, in particular, involves the reaction of an aldimine with TosMIC to form a 1,5-disubstituted imidazole. organic-chemistry.org

The ability to convert the oxazole moiety of a this compound into a second imidazole ring would provide a route to bi-imidazole derivatives. This interconversion underscores the synthetic utility of the oxazole ring as a precursor to other heterocyclic systems. tandfonline.com

Advanced Spectroscopic and Crystallographic Elucidation of 5 1h Imidazol 2 Yl Oxazole Structural Features

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structures in solution. Through the analysis of nuclear spin interactions, a wealth of information regarding connectivity, configuration, and conformation can be obtained.

Unidimensional NMR (¹H, ¹³C, ¹⁵N) Chemical Shift Analysis for Heterocyclic Systems

The ¹H, ¹³C, and ¹⁵N NMR spectra of 5-(1H-imidazol-2-yl)oxazole provide the fundamental chemical shift data necessary for initial structural assignment. In heterocyclic systems, the chemical shifts are highly sensitive to the electronic environment of each nucleus, influenced by factors such as ring currents, electronegativity of adjacent atoms, and through-space effects.

For this compound, the proton NMR (¹H NMR) spectrum is expected to show distinct signals for the protons on both the imidazole (B134444) and oxazole (B20620) rings. The imidazole protons, typically found in the aromatic region, will have chemical shifts and coupling constants characteristic of their positions within the ring. Similarly, the protons on the oxazole ring will exhibit signals that are indicative of their electronic environment.

The carbon-13 NMR (¹³C NMR) spectrum complements the proton data by providing chemical shifts for each carbon atom in the molecule. The carbons in the heterocyclic rings resonate in specific regions, allowing for their differentiation from any potential substituents. The chemical shifts of the carbons directly bonded to nitrogen or oxygen atoms are particularly informative.

Nitrogen-15 NMR (¹⁵N NMR), while less common due to the lower natural abundance and sensitivity of the ¹⁵N isotope, offers direct insight into the electronic structure of the nitrogen-containing rings. The chemical shifts of the nitrogen atoms in the imidazole and oxazole moieties can confirm their hybridization state and involvement in tautomeric equilibria or hydrogen bonding.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Imidazole C2 | - | ~145.0 |

| Imidazole C4 | ~7.10 | ~128.0 |

| Imidazole C5 | ~7.10 | ~128.0 |

| Imidazole N1-H | ~12.0 (broad) | - |

| Oxazole C2 | - | ~151.0 |

| Oxazole C4 | ~7.80 | ~125.0 |

| Oxazole C5 | - | ~150.0 |

| Note: These are estimated values and can vary based on solvent and experimental conditions. Specific experimental data for the parent compound is not widely available in published literature. |

Multidimensional NMR Techniques (COSY, TOCSY, HSQC, HMBC, NOESY) for Connectivity and Configuration

To establish the precise connectivity of atoms and the through-space relationships within this compound, a suite of two-dimensional (2D) NMR experiments is employed. ipb.pt

COSY (Correlation Spectroscopy): This experiment reveals scalar coupling between protons, typically over two or three bonds. jocpr.com For this compound, COSY would confirm the connectivity of protons within the same ring system.

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to an entire spin system, which is particularly useful for identifying all protons within a single ring. ipb.pt

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. jocpr.com It is invaluable for assigning the carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). jocpr.com This is crucial for establishing the connectivity between the imidazole and oxazole rings and for assigning quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, irrespective of their bonding connectivity. This is essential for determining the relative stereochemistry and conformation of the molecule and its derivatives.

Application of Advanced NMR Methodologies for Complex this compound Derivatives

For more complex derivatives of this compound, which may feature intricate substitution patterns or exist as mixtures of isomers, advanced NMR methodologies are necessary. These can include techniques like 1D NOE for specific distance measurements, diffusion-ordered spectroscopy (DOSY) for separating components in a mixture based on their diffusion coefficients, and solid-state NMR for analyzing the structure in the crystalline phase.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, provides complementary information to NMR by probing the vibrational modes of a molecule. These techniques are particularly sensitive to the types of chemical bonds and functional groups present.

Fourier Transform Infrared (FT-IR) Spectroscopy Studies

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a fingerprint of the molecule's functional groups. For this compound, characteristic vibrational bands would be expected for:

N-H stretching: A broad band in the region of 3200-3500 cm⁻¹ corresponding to the imidazole N-H group.

C-H stretching: Bands above 3000 cm⁻¹ for the aromatic C-H bonds on the rings.

C=N and C=C stretching: A series of sharp bands in the 1400-1650 cm⁻¹ region, characteristic of the imidazole and oxazole ring systems.

Interactive Data Table: Characteristic FT-IR Vibrational Frequencies for Imidazole and Oxazole Rings

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| Imidazole N-H Stretch | 3200 - 3500 |

| Aromatic C-H Stretch | 3000 - 3150 |

| Ring C=N Stretch | 1500 - 1650 |

| Ring C=C Stretch | 1400 - 1600 |

| Ring Breathing/Deformation | 800 - 1300 |

| Note: Specific experimental data for this compound is limited. These are general ranges for the respective heterocyclic moieties. |

Raman Spectroscopy Applications

Raman spectroscopy is a light scattering technique that also provides information about molecular vibrations. It is often complementary to FT-IR, as some vibrational modes that are weak in IR may be strong in Raman, and vice versa. For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic rings, which often give rise to strong Raman signals. Computational studies can be employed to predict and help assign the Raman active modes.

Electronic Spectroscopy for Understanding Electronic Transitions

Electronic spectroscopy probes the transitions of electrons between different energy levels within a molecule upon absorption of ultraviolet or visible light. This provides valuable information on the conjugated π-electron system of this compound.

UV-Vis spectroscopy is a key technique for characterizing the electronic absorption properties of conjugated systems like this compound. The absorption of UV-Vis radiation promotes electrons from lower-energy molecular orbitals (typically π orbitals) to higher-energy orbitals (typically π* orbitals). The wavelength of maximum absorption (λmax) is indicative of the energy gap between these orbitals.

For imidazolyl-oxazole systems, the UV-Vis spectra are generally characterized by strong absorption bands in the ultraviolet region, which are attributed to π → π* electronic transitions within the conjugated heterocyclic framework. For instance, the parent imidazole ring exhibits a characteristic absorption peak around 209 nm. researchgate.net In more complex systems, such as 4-(4,5-Diphenyl-1H-imidazol-2-yl) phenol, absorption bands are observed at higher wavelengths, for example, at 340 nm and 406 nm, due to the extended π-conjugation. researchgate.net The specific λmax for this compound would depend on the solvent environment, as solvent polarity can influence the energy of the electronic states.

Table 1: Representative UV-Vis Absorption Data for Imidazole-Based Compounds

| Compound | Solvent | λmax (nm) | Reference |

|---|---|---|---|

| Imidazole | Water | 209 | researchgate.net |

| Imidazole-2-carbaldehyde | Water | 280 | researchgate.net |

This table presents data for related imidazole compounds to illustrate typical absorption ranges.

Fluorescence Spectroscopy in Imidazolyl-Oxazole Systems

Fluorescence spectroscopy provides insights into the emissive properties of a molecule after it has been excited by absorbing light. Many imidazole and oxazole-based heterocycles are known to exhibit fluorescence, a property that is highly sensitive to their structural and environmental factors. researchgate.net

The fluorescence of imidazolyl-oxazole systems is governed by the efficiency of the radiative decay process from the first excited singlet state (S1) back to the ground state (S0). The emission wavelength is typically longer (lower energy) than the absorption wavelength, with the difference known as the Stokes shift. Factors such as the rigidity of the structure, the nature of substituents, and the polarity of the solvent can significantly impact the fluorescence quantum yield (the ratio of emitted photons to absorbed photons). researchgate.netnih.gov For example, some phenanthro[9,10-d]oxazole/imidazol-2-yl derivatives display high quantum yields in non-polar solvents, which are quenched in polar environments. researchgate.net The emission color can be tuned from blue to green and yellow by modifying substituents on the heterocyclic rings.

In acidic conditions, the protonation of the imidazole ring can lead to a significant shift in the emission wavelength. nih.gov For this compound, the N-H proton and the lone pair on the other nitrogen atom of the imidazole ring, as well as the nitrogen of the oxazole ring, could be involved in pH-dependent photophysical behavior. nih.govnih.gov

Table 2: Representative Fluorescence Emission Data for Imidazole/Oxazole Systems

| Compound Type | Solvent | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φ) | Reference |

|---|---|---|---|---|---|

| Imidazole-based fluorophore | Neutral pH | 477 | 560 | Not reported | nih.gov |

| Imidazole-based fluorophore | Acidic pH | 360 | 600 | Not reported | nih.gov |

| Phenyl-substituted indolo[2,3-c]carbazole | DMSO | Not specified | ~450 | ~0.70 | nih.gov |

This table provides examples from related fluorescent heterocyclic systems to illustrate the principles of fluorescence in such molecules.

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns. For this compound (C6H5N3O), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of its molecular formula.

Under electron ionization (EI) conditions, the molecule is ionized to form a molecular ion (M•+), which can then undergo fragmentation. The fragmentation pathways are characteristic of the molecule's structure. The imidazole ring is generally stable, with fragmentation often initiated at its substituents. In contrast, the oxazole ring is known to undergo characteristic ring cleavage. clockss.org

Plausible fragmentation pathways for this compound would likely involve:

Loss of CO: A common fragmentation for oxazoles, leading to a stable ion.

Loss of HCN: Cleavage of the C-N bonds in either ring can lead to the elimination of hydrogen cyanide.

Ring Cleavage: The oxazole ring can open, followed by subsequent fragmentation. clockss.org

The analysis of these fragment ions helps to piece together the structure of the parent molecule.

Table 3: Plausible Mass Spectrometric Fragments for this compound

| m/z Value | Possible Formula | Description |

|---|---|---|

| 135 | C6H5N3O | Molecular Ion (M•+) |

| 107 | C5H5N3 | Loss of CO |

| 108 | C6H4N2O | Loss of HCN from imidazole ring |

| 80 | C4H4N2 | Imidazole ring fragment |

| 68 | C3H4N2 | Imidazole parent ion |

This table represents a theoretical fragmentation pattern based on the known behavior of imidazole and oxazole rings.

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. This technique provides definitive information on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and how it packs within a crystal lattice.

Furthermore, the analysis would reveal the nature of intermolecular interactions, such as hydrogen bonding. The N-H group of the imidazole ring is a strong hydrogen bond donor, and it is expected to form intermolecular hydrogen bonds with nitrogen atoms of neighboring molecules, influencing the supramolecular architecture of the crystal. researchgate.netnih.gov

Table 4: Typical Crystallographic Data for Imidazole and Oxazole Derivatives

| Parameter | Description | Typical Value (Å or °) | Reference |

|---|---|---|---|

| Bond Lengths (Å) | |||

| Oxazole O1–C2 | 1.350 | researchgate.net | |

| Oxazole C2–N3 | 1.292 | researchgate.net | |

| Oxazole N3–C4 | 1.379 | researchgate.net | |

| Oxazole C4–C5 | 1.347 | researchgate.net | |

| Oxazole O1–C5 | 1.390 | researchgate.net | |

| Imidazole N-C | ~1.33 - 1.38 | mdpi.comnih.gov | |

| Imidazole C=C | ~1.35 | mdpi.comnih.gov | |

| Crystal System | The crystal system describes the symmetry of the unit cell. | Monoclinic, Triclinic are common | mdpi.com |

| Space Group | Defines the symmetry elements within the unit cell. | e.g., P21/n, P-1 | mdpi.com |

| Intermolecular Interactions |

This table contains representative data from related heterocyclic crystal structures to illustrate the type of information obtained.

Theoretical and Computational Chemistry Approaches to 5 1h Imidazol 2 Yl Oxazole

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 5-(1H-Imidazol-2-yl)oxazole at the atomic and molecular levels.

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are utilized to predict bond lengths, bond angles, and dihedral angles. irjweb.com This process involves finding the minimum energy conformation on the potential energy surface.

Conformational analysis of this compound is also performed using DFT to identify different spatial arrangements of the imidazole (B134444) and oxazole (B20620) rings relative to each other and to determine their relative stabilities. The rotational barrier around the single bond connecting the two heterocyclic rings is a key aspect of this analysis.

Table 1: Theoretical Geometrical Parameters for this compound (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-C (inter-ring) | 1.46 | - | - |

| N-C (imidazole) | 1.38 | 108.5 | - |

| C-O (oxazole) | 1.36 | 107.7 | - |

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity of a molecule. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates that the molecule is more reactive. nih.gov For this compound, the HOMO is typically localized on the electron-rich imidazole ring, while the LUMO may be distributed across the π-system of both rings.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.8 |

Note: These values are illustrative and represent typical ranges observed for similar imidazole and oxazole derivatives. irjweb.com

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. irjweb.com The MEP map displays different potential values on the electron density surface using a color spectrum.

For this compound, the MEP surface would likely show negative potential (red and yellow regions), indicating electron-rich areas, around the nitrogen atoms of both the imidazole and oxazole rings. These regions are prone to electrophilic attack. Conversely, positive potential (blue regions), indicating electron-deficient areas, would be expected around the hydrogen atoms, particularly the N-H proton of the imidazole ring, making them susceptible to nucleophilic attack.

Reactivity Descriptors and Mechanistic Insights from Quantum Chemistry

Quantum chemistry provides a range of descriptors that quantify the reactivity of molecules and offer insights into reaction mechanisms.

Electronegativity (χ): Represents the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of chemical hardness, indicating how easily a molecule's electron cloud can be polarized.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Table 3: Illustrative Global Reactivity Descriptors for this compound

| Descriptor | Formula | Illustrative Value |

|---|---|---|

| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | 4.15 eV |

| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | 2.35 eV |

| Chemical Softness (S) | 1/(2η) | 0.21 eV⁻¹ |

Note: The values are calculated based on the illustrative HOMO and LUMO energies in Table 2.

While global descriptors describe the reactivity of the molecule as a whole, local reactivity indicators, such as Fukui functions, predict the most reactive sites within a molecule. komorowski.edu.plnih.gov Fukui functions (f(r)) quantify the change in electron density at a specific point when an electron is added to or removed from the system. researchgate.net

There are three main types of Fukui functions:

f⁺(r): For nucleophilic attack (electron acceptance).

f⁻(r): For electrophilic attack (electron donation).

f⁰(r): For radical attack.

For this compound, calculations of Fukui functions would help identify the specific atoms most likely to participate in different types of chemical reactions. For instance, the nitrogen atoms are expected to have high f⁻(r) values, making them susceptible to electrophilic attack, while certain carbon atoms might exhibit high f⁺(r) values, indicating their susceptibility to nucleophilic attack. komorowski.edu.plnih.gov

Computational Modeling of Reaction Pathways and Transition States

Computational modeling serves as a powerful tool for elucidating the mechanisms of chemical reactions involving heterocyclic compounds like this compound. Density Functional Theory (DFT) is a prominent method employed to map out potential energy surfaces, identifying the most energetically favorable reaction pathways. By calculating the relative free energies of reactants, intermediates, transition states, and products, researchers can gain a comprehensive understanding of the reaction kinetics and thermodynamics.

For instance, in the synthesis of related benzimidazole (B57391) derivatives, DFT calculations have been successfully used to determine the energy barriers of transition states for different cyclization pathways. These calculations can reveal why a particular regio- or stereoisomer is preferentially formed. By applying similar computational strategies to the synthesis of this compound, such as in the van Leusen oxazole synthesis, one could theoretically investigate the transition state structures and energies. This would provide valuable insights into the reaction mechanism, potentially leading to the optimization of reaction conditions to improve yield and selectivity.

A plausible mechanism for the formation of the imidazole ring in related syntheses involves the intramolecular cyclization of an intermediate, followed by the elimination of a leaving group. Computational modeling can pinpoint the transition state for this cyclization, characterizing its geometry and energy. This information is crucial for understanding the factors that govern the rate and feasibility of the reaction.

| Reaction Step | Computational Method | Key Findings |

| Cyclization | DFT | Determination of transition state energy barriers. |

| Isomerization | DFT | Comparison of relative free energies of intermediates. |

| Final Product Formation | DFT | Calculation of overall reaction thermodynamics. |

Excited State Theoretical Studies

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for investigating the electronic excited states of molecules. mdpi.comnih.gov For this compound, TD-DFT can predict its electronic absorption spectrum by calculating the energies of vertical excitations from the ground state to various excited states. nih.gov These calculations also provide information about the nature of these electronic transitions, such as whether they are localized on a specific part of the molecule or involve charge transfer between the imidazole and oxazole rings. researchgate.net

The choice of functional and basis set is critical for obtaining accurate TD-DFT results. nih.gov For similar heterocyclic systems, functionals like B3LYP have been shown to provide absorption data that correlates well with experimental measurements. nih.gov Theoretical analysis of imidazole-based chromophores using TD-DFT has revealed that the highest occupied molecular orbital (HOMO) is often localized on the donor moiety and the imidazole core, while the lowest unoccupied molecular orbital (LUMO) is spread across the π-linker and acceptor moieties. researchgate.net This type of analysis helps in understanding the intramolecular charge transfer (ICT) characteristics of the molecule upon photoexcitation. researchgate.net

Calculated electronic absorption spectra can be compared with experimental UV-Vis spectra to validate the computational model. nih.gov Furthermore, TD-DFT can be employed to study the properties of the excited states themselves, which is crucial for understanding the photophysical behavior of the molecule, including fluorescence.

| Parameter | Computational Method | Information Gained |

| Absorption Wavelengths | TD-DFT | Prediction of UV-Vis absorption peaks. nih.gov |

| Oscillator Strengths | TD-DFT | Intensity of electronic transitions. researchgate.net |

| Nature of Transitions | TD-DFT | Characterization as localized or charge-transfer. researchgate.net |

| Excited State Geometries | TD-DFT | Optimization of molecular structure in the excited state. |

Excited-state intramolecular proton transfer (ESIPT) is a significant photochemical process observed in many heterocyclic compounds containing both a proton donor and a proton acceptor group. mdpi.com In molecules with imidazole and oxazole moieties, the potential for ESIPT exists due to the presence of acidic N-H protons and basic nitrogen atoms. Upon electronic excitation, the acidity and basicity of these groups can change dramatically, often favoring the transfer of a proton. nih.gov

Theoretical studies on related systems have shown that the intramolecular hydrogen bond is often strengthened in the excited state, which facilitates the proton transfer process. nih.gov Computational modeling can map the potential energy surfaces of both the ground and excited states along the proton transfer coordinate. mdpi.com This allows for the determination of the energy barrier for ESIPT. A low energy barrier in the excited state suggests that proton transfer can occur rapidly, on the order of picoseconds or even femtoseconds. mdpi.com

For imidazole-based ESIPT molecules, theoretical calculations have been instrumental in assigning emission bands to specific tautomeric forms generated after proton transfer. rsc.org The significant Stokes shift often observed in the fluorescence spectra of these compounds is a hallmark of ESIPT, resulting from the energy difference between the initially excited form and the proton-transferred tautomer. mdpi.com The dynamics of proton transfer can be influenced by factors such as the solvent environment and the presence of specific substituents on the heterocyclic rings. mdpi.com

| Phenomenon | Computational Approach | Key Insights |

| ESIPT Feasibility | Potential Energy Surface Scanning | Determination of excited-state energy barriers. mdpi.com |

| Tautomer Stability | DFT/TD-DFT Calculations | Comparison of energies of different tautomeric forms. |

| Fluorescence Emission | TD-DFT Calculations | Prediction of emission wavelengths from the proton-transferred species. rsc.org |

Molecular Dynamics Simulations for Intermolecular Interactions and System Behavior

Molecular dynamics (MD) simulations provide a powerful avenue to explore the dynamic behavior of this compound and its interactions with its environment at an atomistic level. These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of time-dependent phenomena such as conformational changes and intermolecular interactions.

For a molecule like this compound, MD simulations can be used to study its behavior in different solvents. The imidazole and oxazole rings can participate in various non-covalent interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking. nih.gov MD simulations can quantify the strength and dynamics of these interactions. For example, simulations of imidazole in aqueous solution have revealed details about its hydrogen bonding network with water molecules. nih.gov

Furthermore, MD simulations are valuable for understanding how these molecules interact with biological macromolecules, such as proteins or nucleic acids. By placing the molecule in a simulation box with the target biomolecule, one can observe the binding process and identify the key intermolecular interactions that stabilize the complex. This is particularly relevant for drug discovery, where understanding the binding mode of a small molecule to its target is crucial. For instance, MD simulations have been used to study the stability and conformational changes of protein-ligand complexes involving imidazole derivatives. nih.gov

| System Property | Simulation Method | Information Obtained |

| Solvation Structure | Molecular Dynamics | Radial distribution functions, hydrogen bond analysis. nih.gov |

| Conformational Dynamics | Molecular Dynamics | Torsional angle distributions, RMSD, RMSF. nih.gov |

| Intermolecular Binding | Molecular Dynamics | Binding free energy calculations, identification of key interacting residues. nih.gov |

Computational Predictions of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry offers reliable methods for predicting spectroscopic parameters, which can be invaluable for the structural elucidation of novel compounds like this compound. DFT is a commonly used method for the accurate prediction of both NMR chemical shifts and vibrational frequencies.

For the prediction of NMR chemical shifts, the GIAO (Gauge-Including Atomic Orbital) method is frequently employed in conjunction with DFT. By calculating the magnetic shielding tensors for each nucleus, one can predict the corresponding chemical shifts. These predicted shifts can then be compared with experimental data to confirm the proposed structure. Recent advances in machine learning, trained on large datasets of experimental and calculated shifts, have further improved the accuracy of these predictions. nih.govnih.gov

Similarly, computational methods can predict the vibrational frequencies of a molecule. After performing a geometry optimization, a frequency calculation can be carried out to obtain the harmonic vibrational frequencies. These calculated frequencies correspond to the fundamental vibrational modes of the molecule. The results can be compared with experimental infrared (IR) and Raman spectra. derpharmachemica.comnih.gov A detailed analysis of the potential energy distribution (PED) can be performed to assign the calculated frequencies to specific vibrational modes, such as stretching, bending, or torsional motions within the molecule. derpharmachemica.com For heterocyclic compounds, DFT calculations using the B3LYP functional have been shown to provide vibrational frequencies that are in good agreement with experimental values. derpharmachemica.com

| Spectroscopic Parameter | Computational Method | Basis for Prediction |

| ¹H and ¹³C NMR Chemical Shifts | DFT (GIAO) | Calculation of nuclear magnetic shielding tensors. bohrium.com |

| Vibrational Frequencies (IR/Raman) | DFT | Calculation of the second derivatives of the energy with respect to atomic displacements. researchgate.netresearchgate.net |

Structure Activity Relationship Sar Methodologies and Principles for Imidazolyl Oxazole Scaffolds in Chemical Research

Principles of Structure-Activity Relationship in Heterocyclic Systems

Key SAR principles for imidazolyl-oxazole scaffolds include:

Electronic Effects : The electron-rich nature of both rings influences their ability to interact with enzymes and receptors. nih.gov Modifications to the scaffold can alter the electron density at various positions, impacting binding affinity.

Steric Factors : The size and shape of substituents on the rings are critical. Bulky groups can enhance binding by filling a hydrophobic pocket in a target protein or can hinder binding through steric clashes.

Hydrogen Bonding : The capacity of the imidazole (B134444) and oxazole (B20620) nitrogens and the imidazole N-H to act as hydrogen bond donors or acceptors is a primary driver of molecular recognition and binding specificity. rsc.orgijprajournal.com

Computational Approaches in SAR: Ligand Design and Theoretical Interactions

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design of new ligands and the theoretical exploration of their interactions with biological targets. nih.govrsc.org These approaches significantly accelerate the process of identifying promising drug candidates by predicting their activity before synthesis.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method models the interaction between a ligand, such as a derivative of 5-(1H-Imidazol-2-yl)oxazole, and the active site of a target protein. nih.govresearchgate.net The simulation calculates a binding affinity or score, which estimates the strength of the interaction.

For imidazolyl-oxazole scaffolds, docking studies can reveal:

Binding Mode : The specific orientation of the ligand within the protein's binding pocket.

Key Interactions : Identification of specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the ligand. semanticscholar.orgnih.gov

Rational Design : Providing a structural basis for designing new derivatives with improved affinity by, for example, adding a functional group to form an additional hydrogen bond. rsc.org

For instance, docking studies on imidazole derivatives have been used to understand their binding to targets like the GlcN-6-P synthase enzyme, revealing key interactions that contribute to their antimicrobial properties. Similarly, oxazole compounds have been docked against the heme-binding protein of Porphyromonas gingivalis to analyze their potential as inhibitors. nih.gov The results from such studies, often presented in terms of binding energy, guide the selection of candidates for synthesis and biological testing.

| Compound | Binding Energy (kcal/mol) | Inhibition Constant (Ki) |

|---|---|---|

| Standard Drug (Streptomycin) | -7.55 | 3.16 µM |

| Derivative 2a | -8.01 | 1.31 µM |

| Derivative 2b | -7.39 | 4.27 µM |

| Derivative 4a | -7.18 | 6.23 µM |

| Derivative 4b | -6.91 | 10.7 µM |

| Derivative 4c | -7.52 | 3.36 µM |

| Derivative 4d | -7.05 | 8.21 µM |

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. crpsonline.com The goal of QSAR is to develop a predictive model that can estimate the activity of new, unsynthesized molecules. researchgate.net

The process involves:

Data Set : Compiling a series of imidazolyl-oxazole analogs with their experimentally measured biological activities.

Descriptor Calculation : For each molecule, a set of numerical descriptors is calculated. These can include 2D descriptors (e.g., molecular weight, logP, electronic properties) and 3D descriptors (e.g., steric and electrostatic fields). crpsonline.com

Model Generation : Using statistical methods like Partial Least Squares Regression (PLSR) or k-Nearest Neighbor (kNN), a mathematical relationship is established between the descriptors (independent variables) and the biological activity (dependent variable). crpsonline.comresearchgate.net

Validation : The predictive power of the model is rigorously tested using internal validation (e.g., cross-validation) and external validation with a set of molecules not used in model generation. nih.gov

A study on imidazole derivatives as heme oxygenase inhibitors successfully generated 2D and 3D-QSAR models. crpsonline.comresearchgate.net The 2D QSAR model showed a good correlation (r² = 0.8487), indicating that physicochemical descriptors were important for inhibition. crpsonline.com The 3D-QSAR model highlighted the importance of specific steric and electrostatic fields around the molecule, providing a visual guide for where substitutions would be favorable or unfavorable for activity. nih.govcrpsonline.com Such models are powerful tools for prioritizing synthetic targets and designing more potent compounds. nih.gov

| Parameter | Value | Description |

|---|---|---|

| r² | 0.8487 | Coefficient of determination (goodness of fit) |

| q² (cross-validated r²) | 0.6553 | Internal predictive ability of the model |

| pred_r² | 0.7478 | External predictive ability on a test set |

Influence of Substituent Effects on Reactivity and Molecular Recognition

The introduction of different substituents onto the imidazolyl-oxazole scaffold is the primary method for modulating its biological activity. mdpi.com Substituents can exert their influence through a combination of electronic, steric, and hydrophobic effects, which in turn affect the molecule's reactivity and how it is recognized by a biological target. researchgate.net

For example, in a series of imidazole-coumarin conjugates, the nature of the substituent on the coumarin (B35378) ring (e.g., F, Cl, Br, Me, OMe) significantly impacted antiviral activity against the Hepatitis C virus. mdpi.com The study found that having a substituent on the coumarin nucleus was a key factor for potency. mdpi.com

Electron-Withdrawing Groups (EWGs) : Groups like nitro (-NO₂) or halo (-Cl, -F) can decrease the electron density of the heterocyclic rings. nih.govqu.edu.qa This can influence the pKa of the imidazole nitrogen, affecting its ability to form ionic bonds or hydrogen bonds at physiological pH. An EWG like a tosyl group on an oxazole ring can modulate charge distribution and stability. researchgate.net

Electron-Donating Groups (EDGs) : Groups like methyl (-CH₃) or methoxy (B1213986) (-OCH₃) increase the electron density. This can enhance π–π stacking interactions or alter the nucleophilicity of the scaffold.

Steric Bulk : The size of the substituent dictates how the molecule fits into a binding site. A study of 2-substituted-4,5-diphenyl-1H-imidazoles found that the nature of the substituent at the 2-position was critical for anti-inflammatory activity. nih.gov

Lipophilicity : Adding lipophilic (hydrophobic) or hydrophilic groups alters the molecule's solubility and ability to cross cell membranes. For example, adding a phenyl group can enhance π-conjugation and hydrophobic interactions. researchgate.net

These effects are often synergistic, and SAR studies aim to find the optimal combination of substituents to achieve the desired biological effect. qu.edu.qa

Conformational Flexibility and its Role in Interaction Profiles

While often drawn as planar structures, heterocyclic scaffolds like this compound possess conformational flexibility. The single bond connecting the imidazole and oxazole rings acts as a rotational axis, allowing the two rings to adopt various spatial orientations relative to each other. This flexibility is crucial because the three-dimensional shape of a ligand determines its ability to fit into the binding site of a receptor.

The biologically active conformation is the specific low-energy shape the molecule adopts to bind optimally to its target. This may not be the lowest energy conformation of the molecule in solution. Computational methods like molecular dynamics (MD) simulations can be used to explore the conformational landscape of a ligand. nih.gov MD simulations model the movement of atoms in a molecule over time, providing insight into its flexibility and the stability of its interactions with a protein. semanticscholar.org

For instance, MD simulations of imidazo[2,1-b]oxazole derivatives bound to BRAF kinase were used to determine their binding free energies and confirm the stability of the scaffold in the receptor's active site. nih.gov Understanding the conformational preferences of the imidazolyl-oxazole scaffold and how different substituents might restrict or alter this flexibility is a key aspect of rational drug design. By designing molecules that are "pre-organized" in the bioactive conformation, it is possible to reduce the entropic penalty of binding, leading to higher affinity and potency.

Advanced Non Biological Applications and Material Science Contributions of Imidazolyl Oxazole Derivatives

Applications in Organic Electronics and Optoelectronic Materials

Derivatives of imidazole (B134444) and carbazole (B46965) have been synthesized and investigated for their potential in organic electronic devices. google.comnih.gov Their thermal, optical, photophysical, and electrochemical properties make them suitable for multiple applications. mdpi.com Compounds incorporating the imidazole moiety have been shown to exhibit relatively narrow blue light-emission bands, a desirable characteristic for deep-blue organic light-emitting diodes (OLEDs). nih.govmdpi.com

In one study, derivatives of carbazole and diphenyl imidazole were tested as fluorescent emitters in OLEDs. nih.gov A device fabricated with these materials produced a deep-blue emission with Commission Internationale de l'Éclairage (CIE) color coordinates of (0.16, 0.08) and achieved a maximum external quantum efficiency of 1.1%. nih.govmdpi.com The compounds also demonstrated high triplet energy values exceeding 3.0 eV and hole drift mobility greater than 10⁻⁴ cm²/V·s at high electric fields. nih.gov Notably, a derivative featuring two diphenyl imidazole moieties showed bipolar charge transport, with electron drift mobility reaching 10⁻⁴ cm²/V·s, making it a candidate for use as a host material in phosphorescent OLEDs (PHOLEDs). nih.gov When used as hosts for green, red, and sky-blue phosphorescent emitters, these materials enabled devices to reach maximum quantum efficiencies of 8.3%, 6.4%, and 7.6%, respectively. nih.gov

The oxazole (B20620) ring system is also a key component in fluorescent materials. researchgate.net The electronic properties of oxazole derivatives can be tuned by substitution, creating donor-π-acceptor (D-π-A) structures that facilitate intramolecular charge transfer (ICT) and lead to desirable fluorescence responses. nih.gov The phenyl group can enhance π-conjugation, potentially improving fluorescence, while other substituents can modulate charge distribution and stability. researchgate.net The unique photoluminescent properties of both imidazole and oxazole derivatives make them excellent candidates for developing advanced materials for OLEDs and other optoelectronic applications. google.comresearchgate.net

Table 1: Performance of Imidazole Derivatives in Organic Light-Emitting Diodes (OLEDs)

| Application | Emitter Type | Max. Quantum Efficiency (%) | Emission Color | CIE Coordinates |

|---|---|---|---|---|

| Fluorescent Emitter | Imidazole-Carbazole Derivative | 1.1 | Deep-Blue | (0.16, 0.08) |

| Host Material | Imidazole-Carbazole Derivative | 8.3 | Green | N/A |

| Host Material | Imidazole-Carbazole Derivative | 6.4 | Red | N/A |

Design and Evaluation of Imidazolyl-Oxazole Compounds as Corrosion Inhibitors

Imidazole and oxazole derivatives have been extensively investigated as effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. bohrium.comsciencegate.appsci-hub.ruresearchgate.net Their efficacy stems from the presence of heteroatoms (nitrogen and oxygen) with lone pairs of electrons and the planarity of the aromatic rings, which facilitate strong adsorption onto metal surfaces. kfupm.edu.saresearchgate.net This adsorption forms a protective barrier that isolates the metal from the corrosive medium. kfupm.edu.sanih.gov

The inhibition mechanism can involve either physical adsorption (physisorption), based on electrostatic interactions, or chemical adsorption (chemisorption), involving the formation of coordinate bonds between the heteroatoms and the vacant d-orbitals of the metal atoms. bohrium.comnih.govscirp.org Often, both mechanisms coexist. bohrium.com The adsorption process typically follows the Langmuir adsorption isotherm. kfupm.edu.sa

Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are standard methods for evaluating the performance of these inhibitors. nih.gov Potentiodynamic polarization studies often reveal that imidazolyl-oxazole derivatives act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. bohrium.comsci-hub.ru The addition of these inhibitors leads to a significant decrease in the corrosion current density (i_corr). nih.govnih.gov

EIS studies provide further insight into the protective film's properties. nih.gov In the presence of an effective inhibitor, the charge-transfer resistance (R_ct) increases, while the double-layer capacitance (C_dl) decreases, indicating a reduction in the corrosion rate and the formation of an adsorbed protective layer. bohrium.com The inhibition efficiency (IE) of these compounds increases with their concentration, reaching high values. sci-hub.runih.gov For example, one study on novel oxazole and imidazole derivatives based on 8-hydroxyquinoline (B1678124) reported a top inhibition efficiency of 94.07% for the imidazole derivative at a concentration of 10⁻³ M in 1M HCl. sci-hub.ru

Table 2: Corrosion Inhibition Efficiency of Imidazole and Oxazole Derivatives

| Inhibitor | Metal | Corrosive Medium | Concentration (M) | Inhibition Efficiency (%) | Technique |

|---|---|---|---|---|---|

| Quinoline-Imidazole Derivative (QIM) | Mild Steel | 1.0 M HCl | 10⁻³ | 94.07 | Weight Loss |

| Quinoline-Oxazole Derivative (QDO) | Mild Steel | 1.0 M HCl | 10⁻³ | 91.53 | Weight Loss |

| Self-synthesized Imidazole Derivative (ID) | Q235 Carbon Steel | 3.5 wt.% NaCl (acidic) | 600 ppm | >90 (qualitative) | Polarization |

Ligand Design for Coordination Chemistry and Catalysis

The imidazole and oxazole moieties are fundamental building blocks in the design of ligands for coordination chemistry and catalysis. rsc.orgalfachemic.com The imidazole ring possesses two nitrogen donor atoms, though it is typically the imine nitrogen that binds to metal ions, acting as a pure sigma-donor. rsc.orgwikipedia.org Similarly, the nitrogen atom in the oxazole ring has electron-donating properties that allow it to form complexes with a variety of metal centers. alfachemic.com

The combination of both rings in an imidazolyl-oxazole structure results in a versatile N,O- or N,N-bidentate or polydentate ligand. researchgate.net These ligands can coordinate with a wide range of transition metals to form stable complexes with diverse geometries, such as octahedral structures. researchgate.net The stability and properties of these metal-organic frameworks (MOFs) and coordination complexes can be fine-tuned by modifying the substituents on the heterocyclic rings. rsc.org

In the field of catalysis, complexes formed from imidazolyl-oxazole-type ligands are of significant interest. The ligand structure plays a crucial role in determining the reactivity and selectivity of the catalytic process. researchgate.net For instance, N,P-ligands incorporating imidazole and oxazoline (B21484) moieties have been evaluated in asymmetric palladium-catalyzed cycloisomerization reactions, where the chiral skeleton of the ligand heavily influenced the enantioselectivity, achieving enantiomeric excesses (ee's) up to 99%. researchgate.net Furthermore, bioinspired vanadyl complexes with imidazole-rich ligands have been shown to effectively catalyze the oxidation of hydrocarbons and bromides. nih.gov The ability to systematically modify the ligand framework allows for the rational design of catalysts tailored for specific chemical transformations. chemscene.com

Role as Precursors and Building Blocks in Complex Organic Synthesis

The imidazolyl-oxazole framework is a valuable synthon in synthetic organic chemistry, serving as a precursor and building block for more complex molecular architectures. beilstein-journals.orgresearchgate.net Various synthetic methodologies have been developed for the efficient construction of imidazole and oxazole rings, which can then be linked to form the desired bifunctional core.

A common route to oxazoles is the van Leusen oxazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent in a one-pot reaction with aldehydes. nih.govorganic-chemistry.org This method has been widely employed to prepare a variety of substituted oxazoles. nih.gov Similarly, efficient approaches for assembling multiply substituted imidazoles have been reported, such as palladium-catalyzed decarboxylative addition and annulation of aromatic carboxylic acids and aliphatic nitriles. acs.org

Once synthesized, these heterocyclic units serve as versatile intermediates. researchgate.net The functional groups on the rings can be further elaborated to build larger, more complex molecules, including natural product analogs and pharmacologically active compounds. nih.govnih.govresearchgate.net For example, 5-(1H-indol-3-yl)oxazole, synthesized via a van Leusen approach, has been used as a precursor for a class of products similar to the natural product pimprinine. nih.gov The imidazolyl-oxazole scaffold's inherent chemical reactivity and stability make it an important component in the toolbox of synthetic chemists for creating novel molecular entities. acs.orgwikipedia.org

Table 3: Mentioned Compound Names

| Compound Name | Abbreviation |

|---|---|

| 5-(1H-Imidazol-2-yl)oxazole | - |

| Quinoline-Imidazole Derivative | QIM |

| Quinoline-Oxazole Derivative | QDO |

| Self-synthesized Imidazole Derivative | ID |

| Tosylmethyl isocyanide | TosMIC |

| 5-(1H-indol-3-yl)oxazole | - |

Future Research Trajectories and Emerging Paradigms for 5 1h Imidazol 2 Yl Oxazole

Innovations in Green Chemistry and Sustainable Synthesis of Imidazolyl-Oxazoles

The synthesis of imidazolyl-oxazoles is undergoing a green revolution, with a strong emphasis on developing environmentally benign and efficient methodologies. researchgate.net Traditional synthetic routes are often being replaced by innovative techniques that minimize waste, reduce energy consumption, and utilize renewable resources.

Key green chemistry approaches being explored include:

Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to accelerate chemical reactions, often leading to significantly shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. nih.govijpsonline.com The application of microwave energy has been shown to be an environmentally friendly technique for the synthesis of various imidazole (B134444) derivatives. nih.gov

Ultrasound-Promoted Reactions: Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. This method is being investigated for the synthesis of heterocyclic compounds, including those with imidazole and oxazole (B20620) cores. researchgate.net

Mechanochemistry: This solvent-free approach involves the use of mechanical force, such as ball milling, to induce chemical reactions. researchgate.net It offers a sustainable alternative to traditional solvent-based syntheses, reducing the environmental impact associated with solvent use and disposal.

Green Catalysts: The development and utilization of reusable and non-toxic catalysts are central to green synthesis. Researchers are exploring the use of various catalysts, such as silica (B1680970) gel and ionic liquids, to promote the efficient synthesis of imidazole and oxazole derivatives under mild conditions. nih.gov For instance, Cr2O3 nanoparticles prepared using Zingiber officinal extract have been used as a reusable catalyst for the synthesis of polysubstituted imidazoles. nih.gov

Table 1: Comparison of Green Synthesis Methodologies for Imidazolyl-Oxazoles

| Methodology | Advantages | Disadvantages |

| Microwave-Assisted Synthesis | Rapid reaction times, higher yields, increased purity. nih.govijpsonline.com | Requires specialized equipment, potential for localized overheating. |

| Ultrasound-Promoted Reactions | Enhanced reaction rates, improved yields, milder conditions. researchgate.net | Equipment costs, potential for radical formation. |

| Mechanochemistry | Solvent-free, reduced waste, applicable to insoluble reactants. researchgate.net | Can be limited by the physical properties of reactants, scalability challenges. |

| Green Catalysts | Reusability, reduced environmental impact, high selectivity. nih.gov | Catalyst deactivation, separation from the reaction mixture can be challenging. |

Synergistic Integration of Experimental and Computational Methodologies

The synergy between experimental and computational chemistry is becoming increasingly crucial in the study of imidazolyl-oxazoles. nih.gov This integrated approach allows for a deeper understanding of molecular properties, reaction mechanisms, and biological activities, thereby accelerating the design and discovery of new derivatives with desired functionalities.

Computational methods being employed include:

Density Functional Theory (DFT): DFT calculations are used to predict the electronic structure, geometry, and reactivity of molecules. tandfonline.com This allows researchers to study the stability of different isomers, predict reaction pathways, and understand the electronic properties of 5-(1H-imidazol-2-yl)oxazole and its analogs. doaj.org

Molecular Docking: This computational technique is used to predict the binding orientation of a small molecule to a macromolecular target, such as a protein or enzyme. nih.gov Molecular docking studies are instrumental in identifying potential biological targets for imidazolyl-oxazole derivatives and in designing compounds with enhanced binding affinities. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of molecules over time. tandfonline.com These simulations can be used to study the conformational changes of this compound derivatives and their interactions with biological targets in a simulated physiological environment.

The integration of these computational tools with experimental validation provides a powerful platform for the rational design of novel imidazolyl-oxazole derivatives with tailored properties.

Exploration of Novel Reactivity and Transformation Pathways

Understanding the inherent reactivity of the this compound scaffold is essential for the development of new synthetic methodologies and the creation of diverse molecular architectures. Future research will focus on exploring novel transformation pathways to functionalize the imidazole and oxazole rings, as well as to convert them into other heterocyclic systems.

Areas of interest include:

C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool in organic synthesis, allowing for the direct introduction of functional groups onto the heterocyclic core without the need for pre-functionalized starting materials.

Ring Transformation Reactions: The oxazole ring can be a versatile synthon for the construction of other heterocycles. tandfonline.com For example, oxazoles can be converted into imidazoles, pyrroles, and pyridines through various reaction pathways. tandfonline.comrsc.org Investigating these transformations for the this compound system could lead to the discovery of novel molecular scaffolds.

Multicomponent Reactions: One-pot multicomponent reactions offer an efficient and atom-economical approach to the synthesis of complex molecules. rasayanjournal.co.in Designing new multicomponent reactions that incorporate the this compound core or its precursors will be a key area of future research.

Development of Advanced Analytical Techniques for Structural Characterization

The unambiguous structural characterization of this compound and its derivatives is paramount for understanding their chemical and biological properties. While standard analytical techniques are routinely employed, the development and application of more advanced methods will provide deeper structural insights.

Advanced analytical techniques of importance include: